molecular formula C15H18N4O3S2 B15120869 4-[1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one

4-[1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one

Cat. No.: B15120869
M. Wt: 366.5 g/mol
InChI Key: KXKBIZIGVXHGDB-UHFFFAOYSA-N
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Description

4-[1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one is a complex organic compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by the presence of a benzothiazole ring, a piperazine ring, and an azetidine ring, each contributing to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as the required production scale, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

4-[1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzothiazole or piperazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . Additionally, it may interact with amyloid-beta peptides, reducing their aggregation and promoting neuroprotection.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one is unique due to the presence of the azetidine ring, which may confer distinct chemical and biological properties compared to other similar compounds. Its multifunctional nature, including acetylcholinesterase inhibition and amyloid-beta aggregation inhibition, makes it a promising candidate for further research and development in therapeutic applications .

Properties

Molecular Formula

C15H18N4O3S2

Molecular Weight

366.5 g/mol

IUPAC Name

4-[1-(4-methylsulfonyl-1,3-benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one

InChI

InChI=1S/C15H18N4O3S2/c1-24(21,22)12-4-2-3-11-14(12)17-15(23-11)19-7-10(8-19)18-6-5-16-13(20)9-18/h2-4,10H,5-9H2,1H3,(H,16,20)

InChI Key

KXKBIZIGVXHGDB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CC(C3)N4CCNC(=O)C4

Origin of Product

United States

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